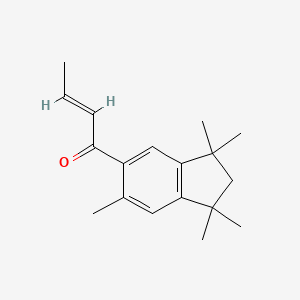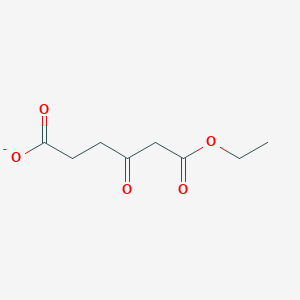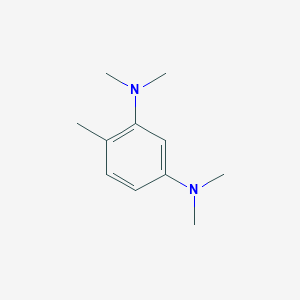
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is a complex organic compound that belongs to the class of Schiff bases. Schiff bases are characterized by the presence of a carbon-nitrogen double bond (C=N) and are typically formed by the condensation of a primary amine with an aldehyde or ketone. This compound is notable for its unique structure, which includes an indole core substituted with benzylideneamino and diphenyl groups. The indole core is a common structural motif in many natural products and pharmaceuticals, making this compound of significant interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one typically involves the condensation reaction between benzaldehyde and 3,3-diphenyl-1,3-dihydro-2H-indol-2-one. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol and may require a catalyst to proceed efficiently. The reaction conditions often involve refluxing the mixture for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control over reaction parameters, and employing purification techniques such as recrystallization or chromatography to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the C=N bond to a C-N bond, forming amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Electrophilic reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) can be used under acidic conditions.
Major Products Formed
Oxidation: Formation of oxides or quinones.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its structural similarity to bioactive indole derivatives.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of dyes and pigments
Mécanisme D'action
The mechanism of action of 1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve interactions with various molecular targets. The compound’s indole core can interact with biological receptors, enzymes, and other proteins, potentially modulating their activity. The Schiff base moiety (C=N) can also participate in coordination with metal ions, influencing the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Benzylideneamino)isoindoline-1,3-dione: Another Schiff base with a similar structure but different core.
1-(Benzylideneamino)-3-cyano-6-(trifluoromethyl)-1H-2-pyridone: A Schiff base with a pyridone core and additional functional groups
Uniqueness
1-(Benzylideneamino)-3,3-diphenyl-1,3-dihydro-2H-indol-2-one is unique due to its indole core, which is a common motif in many natural products and pharmaceuticals. This structural feature imparts significant biological activity and makes the compound a valuable scaffold for drug development and other applications.
Propriétés
Numéro CAS |
66146-67-6 |
|---|---|
Formule moléculaire |
C27H20N2O |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
1-(benzylideneamino)-3,3-diphenylindol-2-one |
InChI |
InChI=1S/C27H20N2O/c30-26-27(22-14-6-2-7-15-22,23-16-8-3-9-17-23)24-18-10-11-19-25(24)29(26)28-20-21-12-4-1-5-13-21/h1-20H |
Clé InChI |
CLMWXXWPEBKHRF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C=NN2C3=CC=CC=C3C(C2=O)(C4=CC=CC=C4)C5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Ethyl-2-oxaspiro[4.4]nonan-1-one](/img/structure/B14472991.png)

![(Bicyclo[6.1.0]nonane-9,9-diyl)bis(trimethylsilane)](/img/structure/B14473004.png)


![2-Methyl-5-[(prop-2-yn-1-yl)oxy]pent-3-yn-2-ol](/img/structure/B14473033.png)




![1-Cyclohexyl-4-[4-(dimethylamino)phenyl]but-3-en-2-one](/img/structure/B14473062.png)

